

# Application Notes and Protocols: OICR-9429 in Ovarian Cancer Research

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## Compound of Interest

Compound Name: OICR11029

Cat. No.: B15603057

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## Introduction

OICR-9429 is a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It competitively binds to the WDR5 pocket that interacts with the mixed-lineage leukemia (MLL) protein, thereby disrupting the WDR5-MLL interaction. This disruption leads to a reduction in histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. Recent preclinical studies have demonstrated that OICR-9429 can enhance the sensitivity of ovarian cancer to genotoxic chemotherapies, presenting a promising new therapeutic strategy.

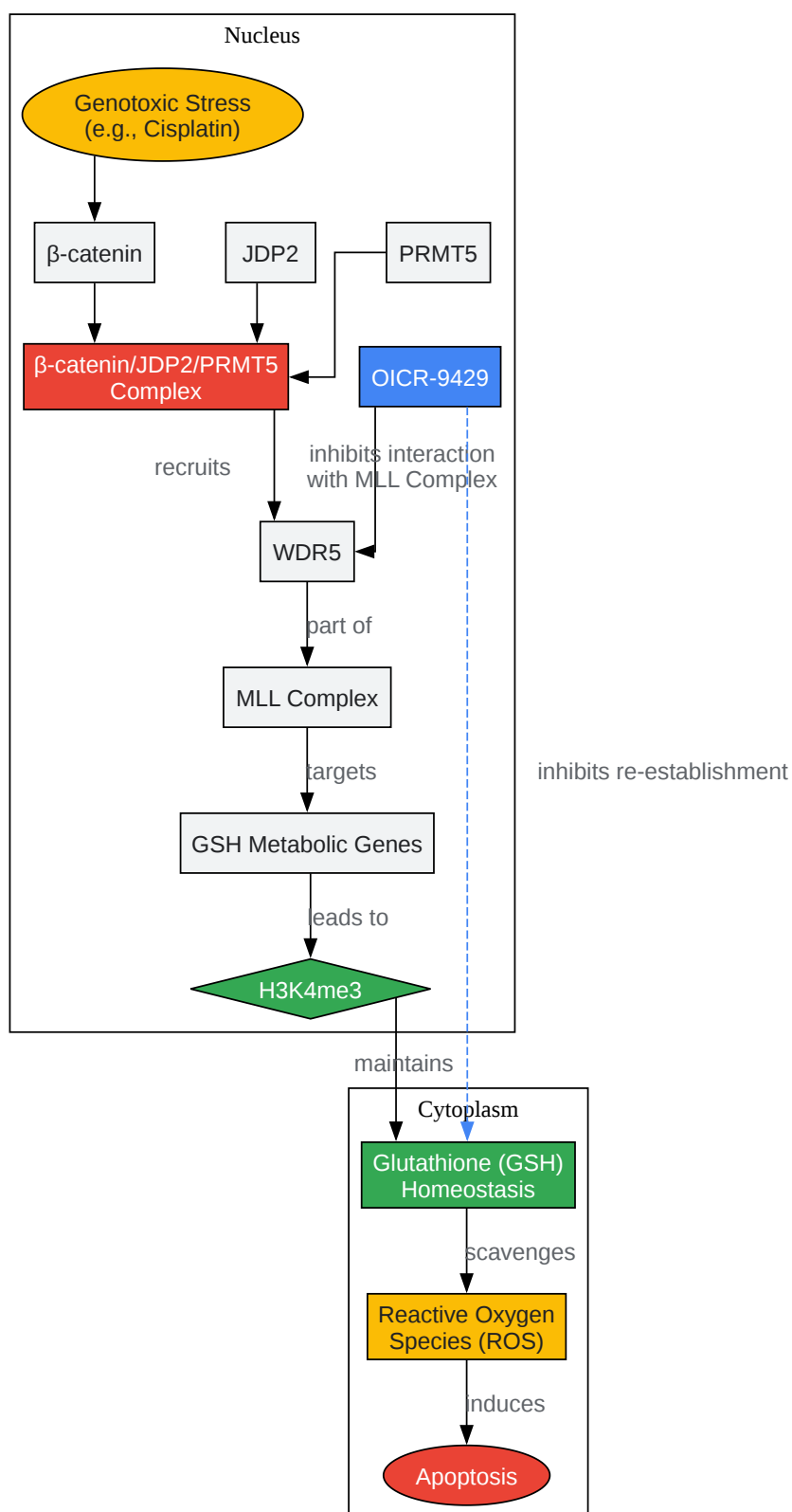
These application notes provide a comprehensive overview of the use of OICR-9429 in ovarian cancer research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

## Mechanism of Action in Ovarian Cancer

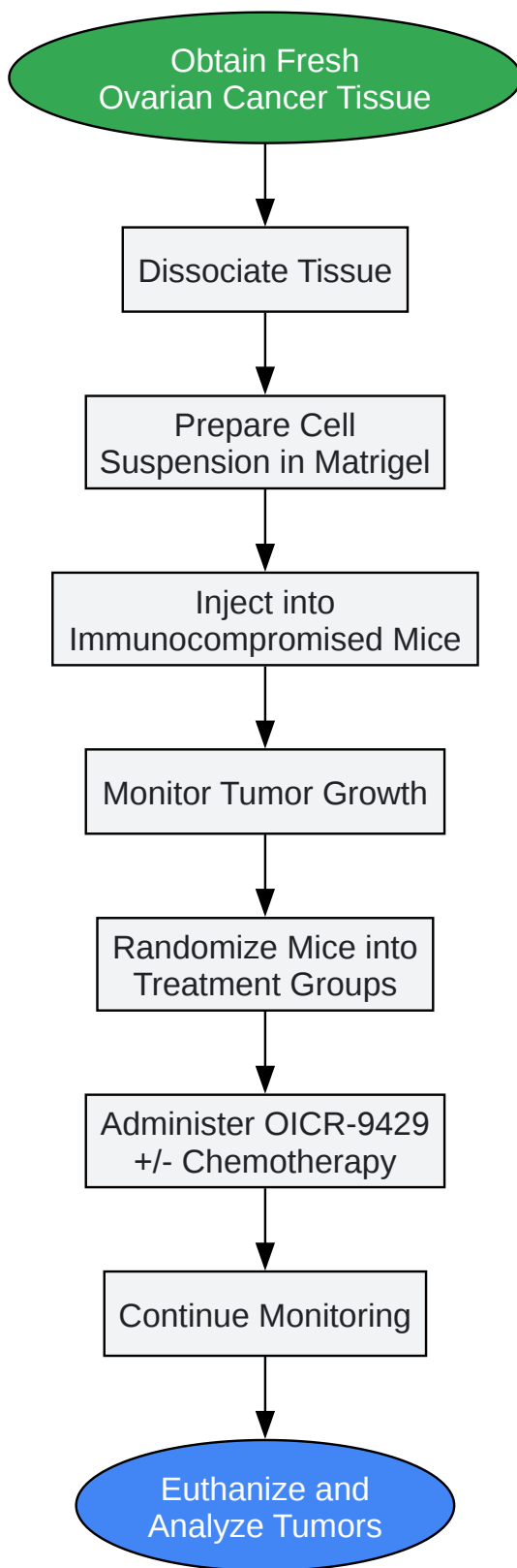
In the context of ovarian cancer, genotoxic stress from chemotherapy can induce a protective cellular response. A key part of this response involves the formation of a  $\beta$ -catenin/JDP2/PRMT5 complex. This complex plays a crucial role in re-establishing glutathione (GSH) homeostasis, which helps to scavenge reactive oxygen species (ROS) and protect the cancer cells from apoptosis.

WDR5, as a core component of the MLL methyltransferase complexes, is recruited by the  $\beta$ -catenin/JDP2/PRMT5 complex to the promoters of genes involved in the GSH metabolic cascade. This recruitment leads to H3K4 methylation and transcriptional activation of these protective genes.

OICR-9429, by inhibiting the WDR5-MLL interaction, prevents the recruitment of the MLL complex and the subsequent H3K4 methylation. This, in turn, inhibits the re-establishment of GSH metabolism, leading to an accumulation of ROS and enhanced apoptosis in cancer cells treated with genotoxic agents.<sup>[1]</sup>







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## References

- 1. medchemexpress.com [medchemexpress.com]
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